molecular formula C5H7NO2 B3086665 1-(Oxazol-2-yl)ethanol CAS No. 1161775-91-2

1-(Oxazol-2-yl)ethanol

Cat. No.: B3086665
CAS No.: 1161775-91-2
M. Wt: 113.11 g/mol
InChI Key: WNVWRYIMIGDBHR-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) and Oxazoline (B21484) Motifs in Contemporary Organic Synthesis

The oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry and organic synthesis. researchgate.netirjmets.comresearchgate.nettandfonline.com Its derivatives are known for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. irjmets.commdpi.comijcps.org The versatility of the oxazole ring allows it to act as a bioisostere for other functional groups and to engage in various non-covalent interactions with biological targets like enzymes and receptors. researchgate.nettandfonline.commdpi.com This has led to the inclusion of the oxazole motif in numerous marketed drugs and clinical candidates. researchgate.netmdpi.com Consequently, the development of novel and efficient synthetic methodologies for creating substituted oxazole derivatives is an area of intense research. researchgate.netmdpi.comscilit.comorganic-chemistry.orgacs.org Modern synthetic strategies include classical methods like the Robinson-Gabriel and Van Leusen syntheses, as well as more recent metal-catalyzed reactions that offer high regioselectivity and functional group tolerance. irjmets.commdpi.comorganic-chemistry.org

Closely related to oxazoles are oxazolines (dihydrooxazoles), which are also of paramount importance, particularly in the realm of asymmetric catalysis. acs.orgdiva-portal.org The chiral oxazoline motif is a key component in a multitude of ligands, such as PyBOX and PHOX, that are extensively used in metal-catalyzed enantioselective reactions. acs.orgwordpress.comnih.gov These ligands have proven effective in a wide array of transformations, including cyclopropanation, aldol (B89426) additions, and Diels-Alder reactions. wordpress.com The stereocenter in the oxazoline ring, typically derived from readily available chiral amino alcohols, is positioned close to the metal's active site, enabling a direct influence on the stereochemical outcome of the reaction. acs.org The continuous development of new oxazoline-based ligands is a testament to their enduring utility in producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. diva-portal.orgnih.gov

Overview of 1-(Oxazol-2-yl)ethanol as a Crucial Synthetic Target and Intermediate

This compound is a specific heterocyclic alcohol that embodies the structural features of the valuable oxazole class. As a substituted oxazole, it serves as a key building block and synthetic intermediate for the construction of more complex molecules. google.com Its structure, featuring both a reactive hydroxyl group and the versatile oxazole core, makes it a valuable precursor in organic synthesis. The hydroxyl group can be readily functionalized through reactions like esterification or etherification, while the oxazole ring can participate in various coupling reactions or be part of a larger, biologically active target molecule.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1161775-91-2 bldpharm.com
Molecular Formula C5H7NO2 bldpharm.com
Molecular Weight 113.11 g/mol bldpharm.com
MDL Number MFCD20527823 bldpharm.com
Storage Inert atmosphere, 2-8°C bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-oxazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVWRYIMIGDBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 Oxazol 2 Yl Ethanol and Its Derivatives

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol group in 1-(Oxazol-2-yl)ethanol is a key site for chemical modification, particularly through oxidation. This transformation converts the alcohol into a ketone or aldehyde, depending on the substitution pattern. Such reactions are fundamental in synthetic pathways, often serving as a step to introduce further complexity into the molecule.

Research has shown that the hydroxymethyl group on an oxazole (B20620) ring can be oxidized to form aldehydes or carboxylic acids using suitable oxidizing agents. evitachem.com For example, the oxidation of the hydroxyl group in derivatives like 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol (B2354324) can yield the corresponding ketones or aldehydes. A specific instance of this reactivity is observed in the photochemical degradation of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. Under aerobic irradiation, Oxaprozin can form 2-(4,5-diphenyl oxazol-2-yl) ethanol (B145695), which is subsequently oxidized to 2-(4,5-diphenyl oxazol-2-yl) acetaldehyde. rjptonline.org

Standard synthetic protocols, such as the use of selenium dioxide or a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like SO₃·Et₂O (a Parikh-Doering oxidation), are effective for oxidizing secondary alcohols to their corresponding carbonyl compounds. researchgate.netrsc.org

Starting Material Reaction Type Product Context/Reagents Reference
Oxaprozin DerivativePhoto-oxidation2-(4,5-diphenyl oxazol-2-yl) acetaldehydeAerobic UVA irradiation rjptonline.org
(2-Isopropyl-1,3-oxazol-4-yl)methanolOxidationAldehydes or Carboxylic AcidsGeneral oxidation conditions evitachem.com
N-Boc amino alcoholOxidationAldehydeSO₃·Et₂O, DMSO rsc.org

Nucleophilic Substitution Pathways Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry for introducing a wide array of functional groups. evitachem.com While the hydroxyl group itself is a poor leaving group, it can be activated, typically by conversion to a tosylate, mesylate, or a halide, to facilitate substitution.

The fundamental principles of nucleophilic substitution are well-established. For instance, halogenoalkanes, which can be formed from alcohols, react with nucleophiles like the hydroxide (B78521) ion (OH⁻) to form alcohols, the cyanide ion (CN⁻) to form nitriles, and ammonia (B1221849) (NH₃) to form primary amines. savemyexams.com The reaction with potassium cyanide is particularly useful as it extends the carbon chain by one carbon atom. savemyexams.com

In the context of related heterocyclic systems, sulfur-containing ethyl piperazine (B1678402) compounds have been synthesized via nucleophilic substitution on 1-(2-hydroxyethyl) piperazine. mdpi.com The reactivity of the side chain is crucial; for example, the ethanone (B97240) group in some complex heterocyclic structures can undergo nucleophilic substitution to create diverse derivatives. The presence of bromine atoms on an oxazole derivative significantly enhances its reactivity toward nucleophilic substitution.

Nucleophile Product Type Typical Conditions Significance Reference
Cyanide (CN⁻)NitrileEthanolic KCN, heatCarbon chain extension savemyexams.com
Ammonia (NH₃)Primary AmineExcess ethanolic NH₃, heat, pressureIntroduction of nitrogen savemyexams.com
Hydroxide (OH⁻)AlcoholAqueous NaOH or KOH, warmHydrolysis savemyexams.com

Ring-Opening and Ring-Closure Mechanisms of the Oxazole Heterocycle

The oxazole ring, while aromatic, can undergo ring-opening and ring-closure reactions under various conditions, leading to the formation of different heterocyclic or open-chain structures. These rearrangements are mechanistically intriguing and synthetically useful.

Nucleophilic attack can often lead to ring cleavage rather than simple substitution. pharmaguideline.com For example, treating oxazoles with ammonia or formamide (B127407) can induce ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com Deprotonation at the C2 position, which is the most acidic site, can also be accompanied by ring-opening to form an enolate-isonitrile intermediate. wikipedia.orgslideshare.net Oxidizing agents like cold potassium permanganate (B83412) or ozone can also open the oxazole ring. pharmaguideline.com

Conversely, ring-closure reactions are the basis for many oxazole syntheses. The Van Leusen reaction, for instance, involves the reaction of a ketone with tosylmethyl isocyanide (TosMIC), proceeding through a 5-endo-dig cyclization to form the oxazole ring. slideshare.net A novel skeletal rearrangement has been reported where an oxazole rearranges into an azepine and a pyrrole (B145914) through a dynamic electrocyclization process involving ring opening and closure. nih.gov The famed Diels-Alder reaction, where the oxazole acts as a diene, provides a pathway to pyridines and furans after the initial cycloaddition and subsequent ring-opening of the adduct. wikipedia.orgthieme-connect.de

Electrophilic Ring Expansion Mechanisms

Ring expansion reactions provide a powerful strategy for synthesizing larger heterocyclic systems from smaller, strained rings. While not a direct reaction of this compound itself, related mechanisms illustrate pathways to access oxazole and oxazoline (B21484) structures.

A notable example is the Heine reaction, which involves the rearrangement of N-acylaziridines via ring expansion to produce oxazolines. researchgate.net Similarly, alkyl 2-diazo-3-oxoalkanoates can generate ketenes that undergo an electrophilic ring expansion with aziridines to yield oxazoline derivatives. researchgate.net In a different approach, the ring expansion of an azetidin-3-one (B1332698) has been used to form an oxazole ring. thieme-connect.de These methods highlight the utility of strained-ring precursors in constructing the oxazole core structure.

Metal-Catalyzed Transformations and Detailed Mechanistic Studies

Metal catalysis has revolutionized organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. For derivatives of this compound, palladium and cobalt catalysts are particularly important for C-N/C-O bond formations and C-H functionalization, respectively.

Palladium-Catalyzed C-N/C-O Bond Formations

Palladium catalysis is a highly effective method for constructing the oxazole ring itself. figshare.com A prominent strategy involves the reaction of simple amides and ketones via a Pd(II)-catalyzed sp² C-H activation pathway. acs.orgnih.gov The proposed mechanism proceeds through a sequence of C-N bond formation followed by a C-O bond formation that closes the ring to form the oxazole derivative. acs.orgnih.govorganic-chemistry.org This cascade process, which can be promoted by a copper co-catalyst, is efficient and tolerates a wide range of functional groups, making it a valuable tool in medicinal chemistry. organic-chemistry.orgnih.gov

Catalyst System Reactants Key Steps Product Reference
Pd(OAc)₂, K₂S₂O₈, CuBr₂Amides, KetonesC-H activation, C-N formation, C-O formationSubstituted Oxazoles acs.orgorganic-chemistry.org
Pd-catalyst, Cu-mediatorEnaminonesCascade oxidative cyclization (C-N and C-O bond formation)Trisubstituted Oxazoles nih.gov

Cobalt-Catalyzed C-H Functionalization Directed by Oxazoline Moieties

The oxazoline moiety, a reduced form of the oxazole ring, is an excellent directing group in metal-catalyzed C-H functionalization reactions. This strategy allows for the selective modification of C-H bonds that are typically unreactive. High-valent cobalt(III) catalysts, in particular, have been used for C-H amidations with high positional and chemo-selectivity, where the oxazoline group directs the catalyst to a specific C-H bond. researchgate.netacs.org

Mechanistic studies support a kinetically relevant C-H functionalization step. researchgate.netacs.org This methodology has been applied to the enantioselective synthesis of various chiral heterocyclic molecules. researchgate.net For example, using a cobalt catalyst with a chiral salicyl-oxazoline (Salox) ligand, C-N axially chiral isoquinolinones have been synthesized from benzamides and alkynes with excellent yields and enantioselectivity. researchgate.net This demonstrates the power of the oxazoline moiety to control not only the position of the new bond but also the stereochemistry of the final product.

Catalyst System Directing Group Reaction Type Significance Reference
High-valent Co(III)OxazolineC-H AmidationPositional and chemo-selective functionalization researchgate.netacs.org
Co(OAc)₂, Chiral Salox LigandOxazoline (in ligand)Enantioselective C-H Activation/AnnulationSynthesis of C-N axially chiral molecules researchgate.net
Co(OAc)₂PicolinamideC-H Functionalization/AnnulationSynthesis of isoquinolines from benzylamines and alkynes mdpi.com

1,3-Dipolar Cycloaddition Reactions of Oxazole-Containing Systems

1,3-Dipolar cycloaddition is a powerful method for synthesizing five-membered heterocycles. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile, leading to a variety of heterocyclic structures. wikipedia.org In the context of oxazole-related systems, this type of reaction is crucial for building more complex molecular architectures.

A prominent example is the reaction of nitrile oxides with alkynes or alkenes. The cycloaddition between a nitrile oxide and an alkyne yields an isoxazole (B147169), a close structural relative of oxazoles. wikipedia.org This reaction pathway has been utilized in the synthesis of natural products. wikipedia.org Similarly, reacting nitrile oxides with alkenes produces isoxazolines. wikipedia.org These cycloadducts can be subsequently cleaved through hydrogenation to yield β-hydroxycarbonyl or β-dicarbonyl compounds, respectively, demonstrating their utility as masked aldol (B89426) products. wikipedia.org

Another significant application of 1,3-dipolar cycloaddition is the reaction of azomethine ylides with carbonyl compounds, which serves as a direct route to oxazolidine (B1195125) rings. mdpi.comnih.gov Non-stabilized azomethine ylides, which can be generated from the decarboxylative condensation of α-amino acids, react with aldehydes in a 1,3-dipolar fashion to form the oxazolidine core. mdpi.com The scope of dipolarophiles in these reactions is broad, including aldehydes, ketones, and even some carboxyl systems. mdpi.comnih.gov

The versatility of this reaction is further highlighted by various catalytic systems that have been developed to control selectivity. For instance, chiral primary amine catalysts can facilitate 1,3-dipolar cycloadditions between enones and nitrones with high diastereoselectivity and enantioselectivity, producing fused bicyclic isoxazolidine (B1194047) derivatives. researchgate.net Furthermore, metal catalysts, such as those based on copper(I) or dirhodium(II), have been employed in divergent cycloaddition reactions of enoldiazo compounds to achieve high selectivity. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions Leading to Oxazole-Related Heterocycles

1,3-DipoleDipolarophileCatalyst/ConditionsProduct TypeReference
Nitrile OxideAlkyneNot specifiedIsoxazole wikipedia.org
Nitrile OxideAlkenyl DipolarophileNot specifiedIsoxazoline wikipedia.org
Azomethine YlideAldehydeThermal (from aziridine)Oxazolidine mdpi.com
Azomethine YlideBenzaldehydeDecarboxylation of sarcosineOxazolidine mdpi.com
NitroneEnoneChiral Primary AmineFused Bicyclic Isoxazolidine researchgate.net
Enoldiazo CompoundAlkyne/AlkeneCopper(I) or Dirhodium(II)Fused Bicyclic Tetrahydroisoxazole researchgate.net

Interconversion between Acyclic and Heterocyclic Frameworks and Stereochemical Outcomes

The formation of heterocyclic rings like oxazolidines from acyclic precursors is often a reversible process where the stereochemical outcome can be finely controlled by the reaction conditions. soton.ac.uk The condensation of amino alcohols with aldehydes can lead to either acyclic Schiff bases (imines) or cyclic 1,3-oxazolidines, and the balance between these forms is subject to thermodynamic and kinetic control. soton.ac.uk

Research on Schiff bases derived from the conformationally restricted amino alcohol 1-amino-2-indanol (B1258337) has provided significant insights into this interconversion. soton.ac.uk Mechanistic studies revealed that while oxazolidines can be formed under kinetic control, the corresponding imines are typically the more stable thermodynamic products. soton.ac.uk The stereoselectivity of the cyclization is highly dependent on the experimental setup. Under equilibrium conditions, the 2,4-cis-oxazolidine is the major diastereomer. soton.ac.uk However, when the imine cyclization is performed under acylating conditions, it leads preferentially to the formation of 2,4-trans-oxazolidines. soton.ac.uk This demonstrates that product selection is substrate-dependent and can be directed by the reaction environment. soton.ac.uk

Table 2: Stereochemical Control in Oxazolidine Formation

Reaction ConditionsMajor ProductStereochemical OutcomeReference
Thermodynamic Control (Equilibrium)Imine (Schiff Base)Acyclic soton.ac.uk
Kinetic Control2,4-cis-OxazolidineCyclic soton.ac.uk
Acylating Conditions2,4-trans-OxazolidineCyclic soton.ac.uk

Furthermore, interconversion can also occur between different heterocyclic systems. For example, a synthetic pathway to substituted imidazoles has been developed that proceeds through key benzoxazol-2-yl methanimine (B1209239) intermediates. nih.gov The proposed mechanism involves the thermolysis-induced opening of one benzoxazole (B165842) ring, which is followed by an intermolecular nucleophilic attack and ring closure to form the final imidazole (B134444) ring. nih.gov This represents a clear case of a heterocyclic framework rearranging into another.

Tautomeric Equilibria and Conformational Analysis

In systems capable of forming oxazolidines, such as the Schiff bases derived from salicylaldehydes and amino alcohols, a delicate tautomeric equilibrium often exists between imine and enamine forms. soton.ac.ukmdpi.com This equilibrium can be investigated using a combination of experimental techniques, like NMR spectroscopy, and theoretical DFT calculations. soton.ac.uk The position of this equilibrium is sensitive to electronic effects, with substituents on the aromatic rings playing a key role. mdpi.commdpi.com

For a series of imines derived from 1-amino-2-indanol and substituted salicylaldehydes, the tautomerization constant (K_T = [enamine]/[imine]) was determined in solution using NMR spectroscopy. mdpi.com A quantitative analysis showed a clear correlation between the electronic nature of the substituent and the position of the equilibrium. Similarly, a study on 1-benzamidoisoquinoline derivatives found that the relative population of the amide tautomer varied from 74% with a strong electron-donating group (NMe₂) to 38% with a strong electron-accepting group (NO₂). mdpi.com This highlights the ability to control the tautomeric balance through synthetic modification. mdpi.com

Table 3: Influence of Substituents on Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives

Substituent (R)% Amide Tautomer% Enamine TautomerReference
NMe₂7426 mdpi.com
OMe6733 mdpi.com
Me6238 mdpi.com
H5941 mdpi.com
Cl5050 mdpi.com
CF₃4258 mdpi.com
NO₂3862 mdpi.com

Conformational analysis, often performed using X-ray crystallography and computational methods, reveals the preferred three-dimensional structures of these molecules. mdpi.com For instance, X-ray analysis of a dinitro-substituted spirocyclic compound related to oxazolidine formation showed the presence of two different conformations within the same crystal lattice. mdpi.com One molecule adopted a geometry close to an E₂ conformation, while the other exhibited a ²E conformation, differing significantly in the angle between their benzene (B151609) rings. mdpi.com This coexistence of multiple conformers indicates a complex potential energy surface and highlights the structural flexibility inherent in these heterocyclic systems. mdpi.com Theoretical studies using methods like B3LYP and MP2 are also employed to analyze conformational preferences and the energy barriers between different tautomers and conformers. sapub.org

Application of 1 Oxazol 2 Yl Ethanol As a Chiral Building Block in Complex Organic Synthesis

Strategic Use in the Enantioselective Construction of Natural Products

The enantioselective synthesis of natural products often relies on the use of chiral building blocks to introduce key stereocenters. 1-(Oxazol-2-yl)ethanol serves as an effective chiral synthon for the construction of complex molecular architectures found in nature. The oxazole (B20620) moiety itself is a structural component of numerous marine and terrestrial natural products, including bengazoles, phorboxazoles, and various cyclopeptides, which exhibit a wide range of biological activities such as antitumor, antibacterial, and antiviral properties. The synthesis of these and other natural products can be facilitated by the incorporation of the this compound unit.

A notable example of its application is in the synthesis of alkaloids. For instance, the structural framework of epibatidine (B1211577), a potent analgesic, has been a target for many synthetic chemists. While direct use of this compound in epibatidine synthesis is not extensively documented in the provided results, the hybridization of epibatidine with other compounds to create new ligands with interesting pharmacological profiles highlights the modular approach often taken in natural product synthesis. researchgate.net The ability to derivatize the hydroxyl group and manipulate the oxazole ring makes this compound a strategic starting material for generating fragments of larger natural products. The synthesis of oxazolidinylthiazolidines, which can act as enzyme inhibitors, further demonstrates the utility of related chiral amino alcohols in creating biologically active molecules. nih.gov

The general strategy involves utilizing the inherent chirality of this compound to control the formation of new stereocenters. The oxazole ring can act as a coordinating group, directing metal catalysts to a specific face of the molecule, or it can be a precursor to other functional groups through ring-opening or transformation reactions. This strategic use allows for the efficient and stereocontrolled synthesis of complex natural products. mdpi.com

Precursor to Chiral Ligands for Asymmetric Catalysis

A significant application of this compound lies in its role as a precursor to a class of privileged chiral ligands known as bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX). strem.com These ligands are highly effective in a multitude of asymmetric catalytic transformations due to their C2-symmetric nature and their ability to form well-defined chiral environments around a metal center. strem.comresearchgate.net

The synthesis of these ligands typically involves the condensation of a chiral amino alcohol with a dinitrile or a dicarboxylic acid derivative. csic.esresearchgate.net this compound, after conversion to the corresponding chiral amino alcohol, can be used in this process. A general and efficient one-pot method for the synthesis of BOX and PyBOX ligands utilizes zinc triflate as a catalyst for the condensation of chiral β-amino alcohols with dinitriles in toluene. csic.esresearchgate.netresearchgate.net This method often provides high yields without the need for extensive purification. csic.esresearchgate.net

The resulting PyBOX ligands, for example, are tridentate "pincer-type" ligands that can coordinate with a wide range of metals. strem.com The chiral centers, originating from the amino alcohol precursor, are positioned close to the metal center, thereby influencing the enantioselectivity of the catalyzed reaction. strem.com These ligand-metal complexes have been successfully employed in various reactions, including:

Hydrosilylation of ketones strem.com

Mannich reactions strem.com

Diels-Alder reactions orgsyn.org

Reductive alkenylations orgsyn.org

Cyanation reactions orgsyn.org

The versatility of the PyBOX and BOX ligand systems is further enhanced by the ability to modify the substituents on the oxazoline (B21484) ring and the nature of the linker, allowing for the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications. csic.es

Table 1: Examples of Asymmetric Reactions Catalyzed by PyBOX/BOX Ligand-Metal Complexes

Reaction Type Metal Ligand Type Enantioselectivity (ee) Reference
Hydrosilylation of Ketones Ru (S)-(i-Pr)-PyBOX High strem.com
Mannich Reaction - (R)-(i-Pr)-PyBOX Highly Effective strem.com
Diels-Alder Cu Indane-derived BOX 96% orgsyn.org
Reductive Alkenylation Ni Indane-derived BOX - orgsyn.org
Cyanation of Styrenes Cu Indane-derived BOX - orgsyn.org

Derivatization for the Synthesis of Diverse Heterocyclic Scaffolds

Beyond its use in natural product synthesis and as a ligand precursor, this compound and its derivatives are valuable starting materials for the synthesis of a wide array of other heterocyclic scaffolds. mdpi.com The oxazole ring itself is a key heterocyclic motif found in many biologically active compounds and pharmaceuticals. jddtonline.infomdpi.com

The derivatization of this compound can be achieved through various chemical transformations. The hydroxyl group can be oxidized to a ketone, which then serves as a handle for further reactions. For example, α-enolizable ketones can undergo heteroannulation reactions to form fused heterocyclic systems. mdpi.com Multicomponent reactions (MCRs) are a particularly powerful tool for rapidly building molecular complexity from simple precursors. rsc.orgnih.gov These reactions, where three or more components react in a single pot, are highly atom-economical and efficient for generating libraries of diverse heterocyclic compounds. rsc.orgnih.gov

For instance, derivatives of this compound could potentially be used in MCRs to construct complex scaffolds such as:

Indolyl-oxazoles: A three-component coupling-cycloisomerization-Fischer indole (B1671886) synthesis has been developed to produce these conjugated systems. chim.it

Thiazoline derivatives: The reaction of amino alcohols with sulfur-containing reagents can lead to the formation of thiazolines, which are also important in medicinal chemistry and as ligands. rsc.org

Oxazolo[3,2-a]pyridines: These natural product-like fragments can be generated through MCRs involving aminoethanol, demonstrating the potential for similar transformations with substituted amino alcohols. researchgate.net

The synthesis of various 2-substituted oxazolines can be achieved through numerous methods, including the cyclization of 2-amidoethyl halides, condensation of carboxylic acids with amino alcohols, and oxidative condensation of aldehydes. beilstein-journals.org These methods allow for the introduction of a wide range of functional groups at the 2-position of the oxazole ring, further expanding the diversity of accessible heterocyclic scaffolds.

Table 2: Synthetic Methods for Heterocyclic Scaffolds

Heterocyclic Scaffold Synthetic Method Key Precursors Reference
Indolyl-oxazoles Multicomponent Reaction Acyl chloride, Propargylacetamide, Aryl hydrazine chim.it
Thiazolines Condensation Amino alcohol, Sulfur reagent rsc.org
Oxazolo[3,2-a]pyridines Multicomponent Reaction Aminoethanol, Cinnamaldehyde, 1,3-dicarbonyl researchgate.net
2-Substituted Oxazolines Cyclization/Condensation Amino alcohol, Carboxylic acid/Aldehyde beilstein-journals.org

Table 3: Compound Names Mentioned

Compound Name
This compound
(-)-Epibatidine
Bengazoles
Phorboxazoles
Bis(oxazolines) (BOX)
Pyridine-bis(oxazolines) (PyBOX)
Zinc triflate
Toluene
Indolyl-oxazoles
Thiazolines
Oxazolo[3,2-a]pyridines
2-Amidoethyl halides
Carboxylic acids
Aldehydes
Amino alcohols
Acyl chloride
Propargylacetamide
Aryl hydrazine
Cinnamaldehyde
1,3-Dicarbonyl compounds
Oxazolidinylthiazolidines
Ruthenium
Copper

Computational Chemistry Approaches to 1 Oxazol 2 Yl Ethanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of 1-(oxazol-2-yl)ethanol. Methods such as ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to model its molecular geometry and electronic structure. researchgate.netscispace.com These calculations provide optimized molecular geometries, bond lengths, and bond angles, which can be compared with experimental data if available. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity. irjweb.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to act as a nucleophile. For oxazole (B20620) systems, the HOMO is often distributed across the π-system of the ring.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electrophile.

HOMO-LUMO Gap (ΔE): This energy difference is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

Another important tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. mdpi.com For oxazole derivatives, the MEP map typically shows a region of negative potential around the nitrogen atom, indicating its role as a primary site for electrophilic attack or hydrogen bonding. koreascience.krrsc.org The oxygen atom in the oxazole ring, by contrast, often shows a much weaker negative potential.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a workhorse in computational chemistry for elucidating the mechanisms of chemical reactions. It is used to map out the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, crucially, transition states (TS). rsc.orgnih.gov The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

For reactions involving oxazole systems, DFT studies can provide detailed mechanistic insights. For instance, in the context of synthesizing the oxazole ring, a common route is the [3+2] cycloaddition of a nitrile oxide with an alkyne. mdpi.com DFT calculations can model this pericyclic reaction, comparing concerted versus stepwise pathways and identifying the transition state structures. mdpi.com These calculations help rationalize the observed regioselectivity and stereoselectivity of the reaction.

Other examples of DFT applications for oxazole-related reactions include:

Lewis Acid-Catalyzed Reactions: DFT can model the interaction of a Lewis acid with the oxazole ring, for example, at the nitrogen atom. This allows for the study of how the catalyst lowers the activation energy of a reaction, such as the addition of aldehydes to 5-alkoxyoxazoles. nih.gov Calculations can explain why certain substituents are necessary to switch the regiochemical outcome of the reaction. nih.gov

Oxidation Reactions: The atmospheric oxidation of oxazole by hydroxyl (•OH) radicals has been studied using DFT. rsc.orgresearchgate.net These studies compare different reaction pathways, such as H-abstraction from the C-H bonds versus •OH addition to the ring carbons. By calculating the activation barriers for each path, the most favorable reaction mechanism can be determined. rsc.org

Rearrangements: Complex molecular rearrangements, such as the conversion of isoxazoles to oxazoles under basic conditions, have been unraveled using DFT. acs.org Calculations can assess the feasibility of competing pathways, like the Boulton–Katritzky rearrangement versus a ring contraction–ring expansion mechanism, by comparing their respective activation energies. acs.org

The accuracy of these mechanistic studies relies on choosing an appropriate functional (e.g., B3LYP, M06-2X, ωB97XD) and a sufficiently large basis set. rsc.orgnih.gov The transition states are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Modeling of Solvent Effects on Reaction Energetics and Selectivity

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and selectivity. nsf.gov Computational models account for these effects primarily through two approaches: explicit and implicit solvation.

Explicit Solvent Models: A small number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive.

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a defined dielectric constant (ε). The solute is placed in a cavity within this continuum. This method is computationally efficient and widely used to model the bulk electrostatic effects of the solvent. mdpi.com Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). semanticscholar.orgresearchgate.netbeilstein-journals.org

In the context of this compound and its reactions, modeling solvent effects is crucial for obtaining accurate energetic profiles. Solvents can differentially stabilize the reactants, transition states, and products. nsf.gov For example, a polar solvent will preferentially stabilize a polar or charged transition state more than the less polar reactants, thereby lowering the activation energy and accelerating the reaction. DFT calculations incorporating PCM or SMD have been used to study various reactions of heterocyclic compounds. semanticscholar.orgresearchgate.net For instance, in copper-catalyzed reactions, the choice of an implicit solvent model (e.g., ethyl acetate) in the calculations was shown to be important for accurately describing the reaction energetics. beilstein-journals.orgbeilstein-journals.org

The choice of solvent can also alter product selectivity. If two competing reaction pathways have transition states with different polarities, a change in solvent polarity can favor one pathway over the other. Computational modeling with implicit solvents can predict and explain these selectivity shifts.

Prediction of Regioselectivity and Stereochemical Outcomes in Catalytic and Pericyclic Reactions

Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple isomers can be formed. This is particularly relevant for catalytic and pericyclic reactions involving complex molecules.

Catalytic Reactions: In asymmetric catalysis, chiral catalysts are used to favor the formation of one enantiomer over another. DFT calculations can model the transition states of the catalyzed reaction to explain the origin of enantioselectivity. For example, in the Michael addition of ketones to nitroalkenes catalyzed by chiral pyrrolidinyl-oxazole-carboxamides, DFT was used to investigate the transition state models. nih.gov These models help to understand the non-covalent interactions (e.g., hydrogen bonding) between the catalyst and the substrates that stabilize one transition state over the other, leading to the observed high enantio- and diastereoselectivity. nih.gov Similarly, computational models have been used to design and screen (P,N) ligands containing oxazole moieties for chromium-catalyzed reactions, correlating predicted transition state energies with experimental selectivity. rsc.org

Pericyclic Reactions: Pericyclic reactions, such as cycloadditions and electrocyclizations, are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. Computational methods provide a quantitative framework for these rules.

Nazarov Cyclization: This is a 4π-electron conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone. uq.edu.au DFT studies have been instrumental in understanding the mechanism and stereoselectivity of both Lewis acid-catalyzed and organocatalyzed Nazarov reactions. uq.edu.aunih.gov Calculations can model the conrotatory transition state, rationalizing how the catalyst controls the facial selectivity of the ring closure and the stereochemical outcome. nih.govrsc.orgacs.org

[3+2] Cycloadditions: The formation of oxazole or isoxazole (B147169) rings can be achieved via 1,3-dipolar cycloadditions. DFT calculations are used to determine the regioselectivity (e.g., which end of the dipole adds to which end of the dipolarophile) by comparing the activation energies of the competing transition states. mdpi.com Frontier Molecular Orbital (FMO) theory is often used in conjunction with these calculations; the reaction is typically favored between the atoms with the largest coefficients in the HOMO of one component and the LUMO of the other.

By calculating the energies of all possible transition states leading to different regioisomers or stereoisomers, computational chemistry can provide robust predictions of reaction outcomes, guiding synthetic efforts.

Analysis of Global and Local Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness. Soft molecules are more reactive. irjweb.com
Electronegativity (χ)χ = (I + A) / 2The power of a molecule to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic character of a molecule. researchgate.netespublisher.com

These global descriptors are useful for comparing the reactivity of a series of related compounds. For instance, studies on oxazole derivatives have used these parameters to correlate electronic structure with potential biological or chemical activity. semanticscholar.orgespublisher.comresearchgate.net

Local Reactivity Descriptors: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mx

Fukui Functions (f(r)): The Fukui function measures the change in electron density at a specific point (or atom) when the total number of electrons in the molecule changes. researchgate.netacs.org It helps to identify the most reactive sites for different types of attack:

f+(r): For nucleophilic attack (where the molecule accepts an electron). The site with the highest f+ value is the most electrophilic. researchgate.net

f-(r): For electrophilic attack (where the molecule donates an electron). The site with the highest f- value is the most nucleophilic. researchgate.net

f0(r): For radical attack. Studies on oxazole derivatives have used condensed Fukui functions (values for each atom) to predict that the nitrogen atom is a primary site for electrophilic attack, consistent with MEP analysis. researchgate.netnih.gov

Dual Descriptor (Δf(r)): This descriptor is the difference between the f+(r) and f-(r) functions. It can simultaneously identify nucleophilic (Δf(r) < 0) and electrophilic (Δf(r) > 0) sites in a molecule. scm.com

Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP is a powerful local descriptor that visually indicates regions of positive and negative electrostatic potential, guiding the understanding of non-covalent interactions and sites for electrophilic/nucleophilic attack. mdpi.comrsc.org

Together, these global and local descriptors provide a comprehensive picture of the chemical reactivity of this compound, allowing for predictions of its behavior in various chemical environments.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(Oxazol-2-yl)ethanol, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The methyl protons (CH₃) typically appear as a doublet, due to coupling with the adjacent methine proton. The methine proton (CH) of the ethanol (B145695) moiety presents as a quartet, resulting from coupling to the three protons of the methyl group. The hydroxyl proton (-OH) signal can vary in its chemical shift and multiplicity depending on the solvent and concentration, and may sometimes appear as a broad singlet. The protons on the oxazole (B20620) ring show distinct signals in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The carbon of the methyl group (CH₃) appears at the high-field end of the spectrum. The methine carbon (CH-OH) is observed further downfield. The carbons of the oxazole ring resonate at characteristic chemical shifts, with the carbon atom positioned between the oxygen and nitrogen atoms (C2) showing a particularly distinct shift.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY spectra reveal correlations between coupled protons, for instance, confirming the relationship between the methyl and methine protons of the ethanol side chain. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. These comprehensive NMR analyses, often performed in deuterated solvents like CDCl₃ or DMSO-d₆, are fundamental for the unequivocal structural confirmation of this compound. rsc.orgrsc.org

Below is a table summarizing typical predicted NMR data for this compound.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
CH₃Doublet~20-25
CH-OHQuartet~65-70
OHBroad Singlet-
Oxazole-H4Singlet/Doublet~125-130
Oxazole-H5Singlet/Doublet~138-142
Oxazole-C2-~160-165
Oxazole-C4-~125-130
Oxazole-C5-~138-142

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns. rsc.org

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₅H₇NO₂). bldpharm.com

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for this compound may include:

Loss of a methyl group (•CH₃) to give a [M-15]⁺ fragment.

Loss of water (H₂O) from the alcohol group, resulting in a [M-18]⁺ fragment.

Cleavage of the bond between the ethanol side chain and the oxazole ring, leading to fragments corresponding to the oxazole ring and the ethanol moiety.

Fragmentation of the oxazole ring itself.

The relative abundance of these fragment ions provides a fingerprint that can be used to identify the compound and distinguish it from isomers.

Ion m/z (mass-to-charge ratio) Description
[M]⁺113.05Molecular Ion
[M-CH₃]⁺98.03Loss of a methyl group
[M-H₂O]⁺95.04Loss of a water molecule
[C₃H₂NO]⁺68.01Oxazole ring fragment

Note: The m/z values are nominal and the relative intensities can vary depending on the ionization method used (e.g., Electron Ionization - EI).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the alcohol. libretexts.orgorgchemboulder.com The broadness of this peak is due to hydrogen bonding.

C-H Stretch: Absorptions due to C-H stretching in the alkyl and aromatic-like oxazole parts of the molecule are found in the 3100-2850 cm⁻¹ region. vscht.czlibretexts.org

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the oxazole ring typically appear in the 1680-1500 cm⁻¹ region. wpmucdn.com

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the alcohol is usually present in the 1260-1050 cm⁻¹ range. libretexts.org

The presence and position of these bands in the IR spectrum provide strong evidence for the presence of the hydroxyl and oxazole functionalities, confirming the identity of the compound.

Functional Group Vibrational Mode **Characteristic Absorption (cm⁻¹) **Intensity
AlcoholO-H Stretch3500-3200Strong, Broad
Alkyl/AromaticC-H Stretch3100-2850Medium to Strong
Oxazole RingC=N, C=C Stretch1680-1500Medium
AlcoholC-O Stretch1260-1050Strong

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which contains a stereocenter at the carbon bearing the hydroxyl group, X-ray crystallography of a single enantiomer or a derivative can unambiguously establish its (R) or (S) configuration.

The crystal structure would reveal the precise spatial arrangement of the oxazole ring relative to the ethanol side chain. This includes the dihedral angles between the ring and the side chain, providing insight into the preferred conformation of the molecule in the solid state. iucr.orgnih.gov The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice. researchgate.net

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond LengthsThe distances between the nuclei of bonded atoms (e.g., C-C, C-O, C-N).
Bond AnglesThe angles formed between three connected atoms (e.g., O-C-C).
Torsion AnglesThe dihedral angles that describe the conformation of the molecule.
Absolute ConfigurationThe spatial arrangement of the atoms of a chiral molecular entity, typically assigned as R or S.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a chiral sample. humanjournals.com Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present than the other. chemistrysteps.comlibretexts.org

The separation is achieved using a chiral stationary phase (CSP) in the HPLC column. humanjournals.com These CSPs are designed to interact differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers can be accurately determined.

The enantiomeric excess is calculated using the following formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively. nih.gov

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation. u-tokyo.ac.jpumich.edu Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. u-tokyo.ac.jp Detection is often performed using a UV detector, as the oxazole ring is UV-active. uma.es

Parameter Description
Chiral Stationary PhaseThe type of chiral material packed in the HPLC column (e.g., Daicel Chiralpak AD-H, OD-H).
Mobile PhaseThe solvent system used to carry the sample through the column (e.g., hexane/isopropanol).
Flow RateThe speed at which the mobile phase moves through the column (e.g., 1.0 mL/min).
Detection WavelengthThe UV wavelength at which the enantiomers are detected (e.g., 254 nm).
Retention TimesThe time it takes for each enantiomer to travel through the column (tᵣ(R) and tᵣ(S)).
Enantiomeric Excess (ee)The percentage of one enantiomer in excess of the racemic mixture.

Q & A

Basic: What are the optimized synthetic routes for 1-(Oxazol-2-yl)ethanol, and how do solvent selection and catalyst efficiency influence yield?

Methodological Answer:
Synthetic routes often involve nucleophilic substitution or condensation reactions. For example, ethanol is a common solvent due to its polarity and ability to dissolve oxazole derivatives (as seen in the synthesis of 2-cyano-N-(oxazol-2-yl)acetamide in ). Catalysts like triethylamine (0.5 mL) can enhance reaction rates by deprotonating intermediates . Key parameters include reflux duration (e.g., 8 hours in ) and stoichiometric ratios. To optimize yield, use TLC monitoring (ethanol as eluent) and recrystallization with absolute ethanol for purification .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm the oxazole ring (characteristic peaks at δ 7.5–8.5 ppm for protons on the heterocycle) and the ethanol moiety (δ 1.2–1.5 ppm for CH3_3, δ 3.6–4.0 ppm for CH2_2OH) .
  • IR Spectroscopy : Identify hydroxyl (O–H stretch at ~3200–3600 cm1^{-1}) and oxazole C=N/C–O stretches (1600–1700 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (113.1146 g/mol, C5_5H7_7NO2_2) via ESI-MS or GC-MS .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Contradictions often arise from impurities or solvent effects. Cross-validate using:

  • Multi-Technique Analysis : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm structural assignments .
  • Computational Chemistry : Compare experimental spectra with DFT-calculated vibrational frequencies or NMR chemical shifts.
  • Reproducibility Tests : Repeat synthesis under controlled conditions (e.g., anhydrous ethanol, inert atmosphere) to isolate variables .

Advanced: What crystallographic strategies are effective for determining the structure of this compound?

Methodological Answer:

  • SHELX Suite : Use SHELXL for refinement of small-molecule structures. High-resolution data (>1.0 Å) improves accuracy for light atoms like oxygen and nitrogen .
  • Twinned Data Handling : For challenging crystals, employ SHELXD/SHELXE for structure solution and twin refinement in cases of pseudo-merohedral twinning .
  • Hydrogen Bonding Analysis : Map O–H···N interactions in the oxazole ring to confirm molecular packing .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:
Based on GHS classification ():

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water .
  • Toxicity Mitigation : Avoid oral ingestion (H302) and monitor for respiratory irritation .

Advanced: How can this compound be evaluated for biological activity, such as kinase inhibition?

Methodological Answer:

  • In Vitro Kinase Assays : Use recombinant enzymes (e.g., TrkA kinase) with ATP competition assays. Dissolve the compound in DMSO (≤1% final concentration) to maintain solubility .
  • Dose-Response Curves : Measure IC50_{50} values using fluorescence-based substrates (e.g., ADP-Glo™ assay).
  • Selectivity Screening : Test against kinase panels to identify off-target effects .

Advanced: How should researchers analyze discrepancies in reaction yields across synthetic methods?

Methodological Answer:

  • Parameter Comparison : Assess variables like catalyst type (e.g., triethylamine vs. DBU), solvent polarity, and reaction time .
  • Byproduct Analysis : Use HPLC or LC-MS to identify side products (e.g., oxidation of ethanol to acetic acid).
  • Statistical Optimization : Apply DOE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.